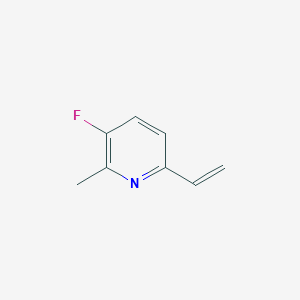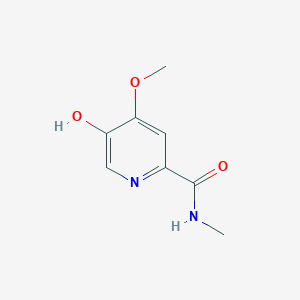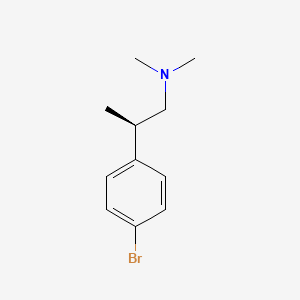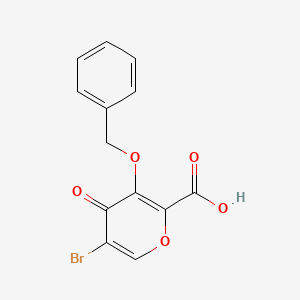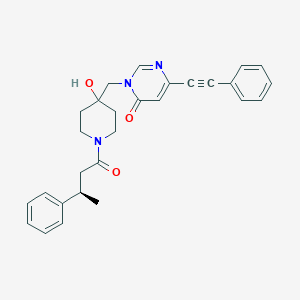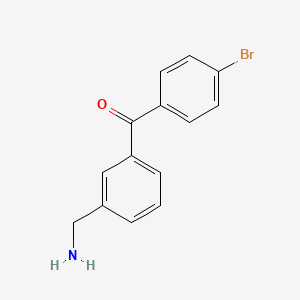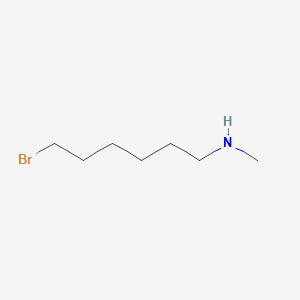
2-Ethynyl-3-methylpyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynyl-3-methylpyridin-4-amine is an organic compound with the molecular formula C8H8N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique structure, which includes an ethynyl group attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-3-methylpyridin-4-amine typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl halide and a terminal alkyne. For this compound, the starting materials are 3-methyl-4-bromopyridine and ethynyltrimethylsilane. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, like CuI, in an amine solvent such as triethylamine. The reaction mixture is heated to around 80°C for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Ethynyl-3-methylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of 2-ethynyl-3-methylpyridine-4-carbaldehyde.
Reduction: Formation of 2-ethynyl-3-methylpiperidine-4-amine.
Substitution: Formation of 2-ethynyl-3-methyl-4-bromopyridine.
科学的研究の応用
2-Ethynyl-3-methylpyridin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials and as a building block in organic synthesis.
作用機序
The mechanism of action of 2-Ethynyl-3-methylpyridin-4-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Ethynyl-4-methylpyridin-3-amine
- 3-Ethynyl-2-methylpyridin-4-amine
- 4-Ethynyl-2-methylpyridin-3-amine
Uniqueness
2-Ethynyl-3-methylpyridin-4-amine is unique due to the specific positioning of the ethynyl and methyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its isomers and other pyridine derivatives.
特性
分子式 |
C8H8N2 |
|---|---|
分子量 |
132.16 g/mol |
IUPAC名 |
2-ethynyl-3-methylpyridin-4-amine |
InChI |
InChI=1S/C8H8N2/c1-3-8-6(2)7(9)4-5-10-8/h1,4-5H,2H3,(H2,9,10) |
InChIキー |
YCYAUCLPBZJBGC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1C#C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one](/img/structure/B12965230.png)





